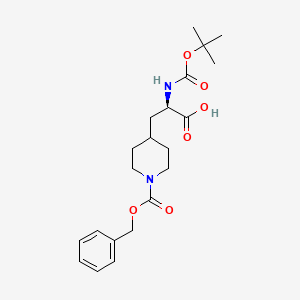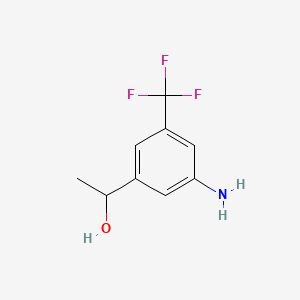![molecular formula C8H6N2O2 B12832549 2-Methyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12832549.png)
2-Methyl-1H-benzo[d]imidazole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1H-benzo[d]imidazole-4,7-dione is a heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzimidazole core with a methyl group at the 2-position and two carbonyl groups at the 4 and 7 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-benzo[d]imidazole-4,7-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with suitable carboxylic acid derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as copper chloride (CuCl) and solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1H-benzo[d]imidazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, quinones, and hydroxylated compounds.
Applications De Recherche Scientifique
2-Methyl-1H-benzo[d]imidazole-4,7-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methyl-1H-benzo[d]imidazole-4,7-dione involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Methyl-1H-benzo[d]imidazole-4,7-dione can be compared with other benzimidazole derivatives:
Similar Compounds: Examples include 5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole and 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole.
Uniqueness: The presence of the methyl group at the 2-position and the carbonyl groups at the 4 and 7 positions make this compound unique. These structural features contribute to its distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H6N2O2 |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
2-methyl-1H-benzimidazole-4,7-dione |
InChI |
InChI=1S/C8H6N2O2/c1-4-9-7-5(11)2-3-6(12)8(7)10-4/h2-3H,1H3,(H,9,10) |
Clé InChI |
LIVPNDKLBYITTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


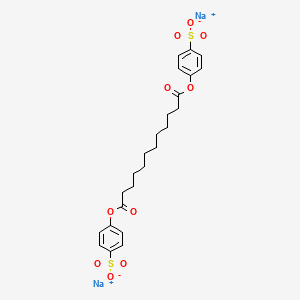

![Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro-](/img/structure/B12832482.png)

![2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12832494.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline](/img/structure/B12832497.png)
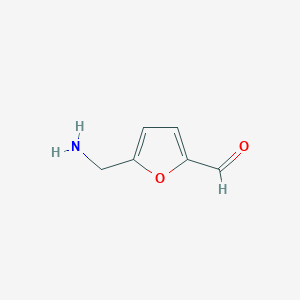
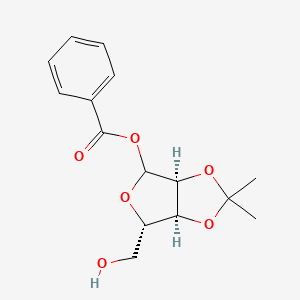
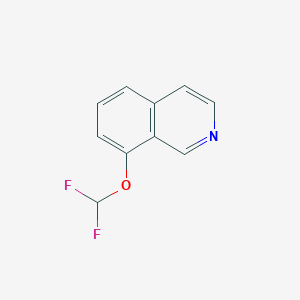
![5-Amino-2-ethyl-7-(pyridin-4-yl)-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B12832518.png)
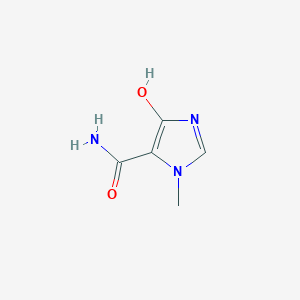
![Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12832538.png)
